D-Psicose
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Overview
Description
D-Psicose (C₆H₁₂O₆), also referred to as D-allulose, is a natural but rare ketohexose. It shares the same empirical formula as common monosaccharides like glucose and fructose. The unique feature of this compound is its epimeric relationship with fructose at the 3-position . Although it occurs naturally in small quantities in certain foods, it has gained attention as a low-calorie sweetener used by major commercial food and beverage manufacturers.
Preparation Methods
Synthetic Routes::
- D-Psicose can be synthesized through various methods, including enzymatic processes and chemical transformations.
- Enzymatic conversion of D-fructose using D-tagatose-3-epimerase (DTE) results in the formation of this compound.
- Chemical synthesis involves selective epimerization of D-fructose at the C-3 position.
- Commercial production of this compound involves enzymatic conversion of D-fructose derived from corn or other sources.
- The enzyme DTE catalyzes the conversion of D-fructose to this compound on an industrial scale.
Chemical Reactions Analysis
D-Psicose undergoes various reactions:
Epimerization: Conversion of D-fructose to this compound via enzymatic or chemical methods.
Oxidation and Reduction: this compound can participate in redox reactions.
Substitution: It reacts with various nucleophiles.
Common Reagents and Conditions: Enzymes (DTE), mild acids, and reducing agents.
Major Products: this compound itself is the primary product.
Scientific Research Applications
D-Psicose finds applications in:
Food Industry: As a low-calorie sweetener in beverages, baked goods, and confectionery.
Health and Nutrition: Potential benefits for weight management due to its minimal caloric value.
Diabetes Management: Its low glycemic index makes it suitable for diabetic-friendly products.
Metabolic Studies: Used in research to understand sugar metabolism.
Mechanism of Action
- D-Psicose is minimally metabolized and excreted unchanged.
- It inhibits enzymes (α-glucosidase, α-amylase, maltase, sucrase) in the gastrointestinal tract, affecting starch and disaccharide metabolism.
- Molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Uniqueness: D-Psicose’s rarity and distinct epimerization set it apart.
Similar Compounds: Other ketohexoses (e.g., D-fructose, D-sorbose), but none match its specific properties.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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